alpha-Methylcinnamaldehyde

Overview

Description

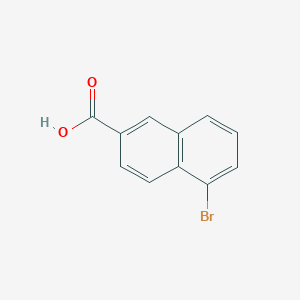

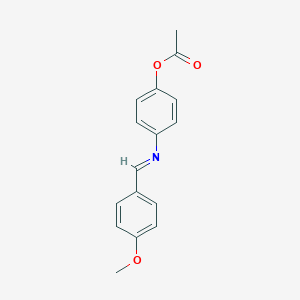

Alpha-Methylcinnamaldehyde is a derivative of cinnamaldehyde with a methyl group substituted at the alpha position. This compound is significant in various chemical and biological contexts, including its role as an inhibitor of tyrosinase, an enzyme involved in the production of melanin. The inhibition of tyrosinase by this compound and its derivatives has implications for the development of antityrosinase agents, which could be beneficial in treating hyperpigmentation disorders .

Synthesis Analysis

The synthesis of nonracemic this compound derivatives has been achieved through bioreduction processes. These derivatives are important in the fragrance industry, serving as olfactory principles in perfumes, such as Lilial and Helional. The enzymatic reduction of cinnamaldehyde precursors has been performed using cloned and overexpressed ene-reductases, yielding enantiomerically enriched products. The stereochemical outcome of the reduction has been corrected to produce the (S)-enantiomers of this compound using specific reductases under optimized conditions .

Molecular Structure Analysis

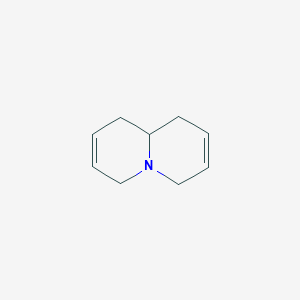

The molecular structure of this compound is characterized by the presence of an alpha-substituted methyl group on the cinnamaldehyde framework. This structural modification has a significant impact on the molecule's reactivity and interaction with biological targets, such as tyrosinase. Molecular docking studies have shown that this compound and its derivatives do not form metal interactions with the copper ions in tyrosinase but can interact with the amino acid residues at the active site center .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its alpha,beta-unsaturated carbonyl structure. For instance, it can undergo [4 + 2] cycloaddition reactions, such as the Diels-Alder reaction, with different outcomes depending on the substituents present. The reactivity of alpha,beta-unsaturated thioaldehydes and thioketones, which can be generated from compounds like this compound, has been studied, revealing their ability to form dimeric products through self-dimerization or to function as heterodienes or dienophiles in cycloaddition reactions with other dienes or dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the alpha-substituted methyl group affects the compound's polarity, solubility, and reactivity. The compound's inhibitory activity against tyrosinase suggests that it has a specific affinity for the enzyme's active site, which is also a reflection of its chemical properties. The IC50 values for this compound on monophenolase and diphenolase activities of tyrosinase have been determined, indicating its potency as an inhibitor . The enantiomeric excess (e.e.) achieved in the synthesis of its derivatives also highlights the importance of stereochemistry in determining its olfactory properties and potential biological activities .

Scientific Research Applications

Green Synthesis Applications : Alpha-Methylcinnamaldehyde is synthesized via Claisen-Schmidt condensation of benzaldehyde with propanal. It's used in products like cosmetics, flavors, perfumes, and as an intermediate for the drug epalrestat. The synthesis process uses supported solid bases as catalysts and follows second-order kinetics (Wagh & Yadav, 2018).

Biochemical Research : As a tyrosinase inhibitor, this compound shows potential in research on enzyme inhibition and molecular mechanisms. It can reduce both monophenolase and diphenolase activity of tyrosinase, which is significant in studies of antityrosinase (Cui et al., 2015).

Bioreduction and Asymmetric Synthesis : It is used in the bioreduction of its derivatives for asymmetric synthesis of olfactory principles in perfumes like Lilial and Helional, using cloned and overexpressed ene-reductases (Stueckler et al., 2010).

Selective Hydrogenation Research : Alpha-Methylcinnamaldehydes have been studied in the context of selective hydrogenation to hydrocinnamaldehydes, catalyzed by cobalt carbonyl and amines. This research is vital for understanding reaction selectivity and yields in organic synthesis (Kogami & Kumanotani, 1973).

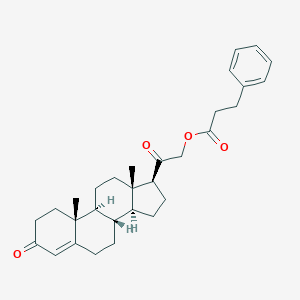

Pharmaceutical Applications : this compound is a key intermediate in the synthesis of the drug Epalrestat. This synthesis involves exploring factors like catalyst types, molar ratios, and reaction conditions (Hua, 2003).

Chemical Modification and Catalysis : Studies on modifying effects of cinnamaldehyde derivatives, including this compound, on cell inactivation and drug uptake in cancer research provide insights into potential therapeutic applications (Dornish et al., 1989).

Safety and Hazards

Mechanism of Action

Target of Action

Alpha-Methylcinnamaldehyde is an α-substituted derivative of Cinnamaldehyde . It has been identified as an inhibitor of mushroom tyrosinase , an enzyme that plays a key role in the production of melanin. This suggests that the primary target of this compound is the tyrosinase enzyme.

Mode of Action

It is known that many tyrosinase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, which is a crucial step in melanin synthesis .

Biochemical Pathways

This compound likely affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This could lead to a decrease in melanin production, which might have implications for skin pigmentation and other melanin-related processes.

Pharmacokinetics

It is known that the compound is a yellow liquid and is insoluble in water This suggests that it may have limited bioavailability when administered orally or topically

Result of Action

The primary molecular effect of this compound is likely the inhibition of tyrosinase, leading to a decrease in melanin production . This could potentially result in changes to skin pigmentation. Additionally, this compound has been reported to have antifungal activity , suggesting it may have additional cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to strong oxidizing agents and strong bases . Furthermore, its efficacy may be influenced by the specific conditions of its storage and administration, given its insolubility in water .

properties

IUPAC Name |

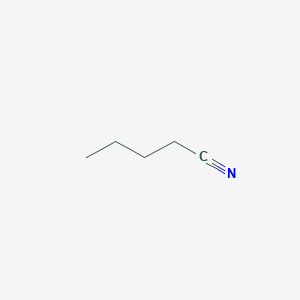

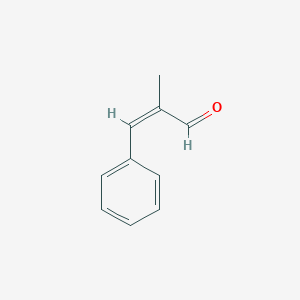

(E)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018359 | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 100 mmHg (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

101-39-3, 15174-47-7 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methyl-trans-cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15174-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C647N9853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the stereochemical outcome of alpha-methylcinnamaldehyde reduction using ene-reductases?

A1: The stereochemical outcome of the reduction depends on the specific ene-reductase used. For instance, using the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato yields primarily the (R)-enantiomer of the alpha-methyldihydrocinnamaldehyde derivative. [] Conversely, isoenzyme OPR3, nicotinamide 2-cyclohexene-1-one reductase NCR from Zymomonas mobilis, and yeast OYE isoenzymes 1-3 primarily produce the (S)-enantiomer under optimized conditions. [] This highlights the importance of enzyme selection for controlling the stereochemistry of the product.

Q2: How does this compound, as well as its alpha-bromo, alpha-chloro derivatives, interact with the enzyme tyrosinase?

A2: this compound and its alpha-bromo and alpha-chloro derivatives act as reversible inhibitors of mushroom tyrosinase. [] They achieve this by reducing both the monophenolase and diphenolase activities of the enzyme. [] Mechanistic studies, including UV-scanning, fluorescence quenching, and molecular docking, suggest that these compounds bind to the active site of tyrosinase and interfere with the formation of o-quinones, ultimately inhibiting the enzyme's activity. []

Q3: Can this compound undergo hydrophosphination reactions, and what is the stereochemical outcome?

A3: Yes, this compound undergoes hydrophosphination with diphenylphosphine (Ph2PH) to yield a mixture of diastereomers of the tertiary phosphine product Ph2PCH(Ph)CH(Me)CHO. [] The reaction predominantly favors the formation of the S,S- and R,R- diastereomers. [] The stereoselectivity is attributed to steric factors during the addition of Ph2PH across the carbon-carbon double bond of this compound.

Q4: Does the geometry of cinnamaldehyde analogs influence their interaction with alcohol dehydrogenases?

A4: Yes, alcohol dehydrogenases exhibit significant geometric specificity towards cinnamaldehyde and its analogs. [] Studies using yeast, horse liver, and Leuconostoc mesenteroides alcohol dehydrogenases demonstrate a strong preference for the trans isomer of cinnamaldehyde over the cis isomer in reduction reactions. [] This selectivity is also observed with this compound, indicating that the trans geometry is crucial for optimal interaction with the enzyme's active site. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.